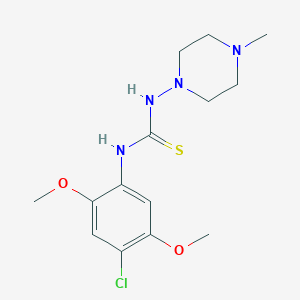![molecular formula C15H12Cl2N2OS B5794656 2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)
2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the family of substituted urea herbicides, which are known for their broad-spectrum activity and long-lasting effects.
Mecanismo De Acción
Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. This results in the death of the plant. Diuron is absorbed by the roots and transported to the leaves, where it accumulates and inhibits the photosynthetic process.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. It can also accumulate in the soil and groundwater, leading to long-term environmental contamination. Diuron has been shown to be toxic to fish, causing damage to their gills and liver. In addition, Diuron has been shown to be toxic to bees, leading to a reduction in their population.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. It is a potent herbicide that is effective at low concentrations, making it a useful tool for researchers. However, the toxic effects of Diuron on non-target organisms can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Diuron. One area of research is the development of safer herbicides that have less impact on the environment and non-target organisms. Another area of research is the study of the long-term effects of Diuron on soil and groundwater. Finally, research is needed to determine the impact of Diuron on human health and its potential as a carcinogen.
Conclusion:
Diuron is a potent herbicide that is widely used in agriculture to control the growth of weeds. It has been extensively studied for its herbicidal properties and its impact on the environment. Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. However, it has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. Future research is needed to develop safer herbicides and to determine the long-term effects of Diuron on the environment and human health.
Métodos De Síntesis
Diuron is synthesized by the reaction of 3-methylbenzenamine with 2,4-dichlorobenzoyl isothiocyanate in the presence of a base. The resulting product is then treated with phosgene to form the final compound, Diuron. The synthesis of Diuron is a complex process that requires careful handling of hazardous chemicals and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It is used in the agricultural industry to control the growth of weeds in crops such as cotton, citrus, and sugarcane. In addition, Diuron has also been used to control the growth of algae in water bodies, such as lakes and reservoirs.
Propiedades
IUPAC Name |
2,4-dichloro-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-11(7-9)18-15(21)19-14(20)12-6-5-10(16)8-13(12)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUMOFQIJLOPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)


![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)

![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)
